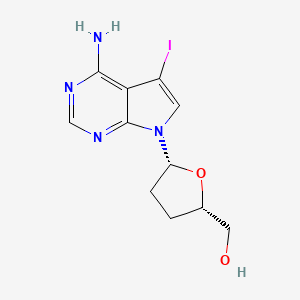

7-Iodo-2',3'-dideoxy-7-deazaadenosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O2/c12-7-3-16(8-2-1-6(4-17)18-8)11-9(7)10(13)14-5-15-11/h3,5-6,8,17H,1-2,4H2,(H2,13,14,15)/t6-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZWDZXBBPSXGY-POYBYMJQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the chemical synthesis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a nucleoside analog of significant interest in biomedical research and drug development. The synthesis is presented as a multi-stage process, commencing with the readily available starting material, 6-chloro-7-deazapurine. Each stage includes detailed experimental procedures, reagent specifications, and reaction conditions.

Overview of the Synthetic Strategy

The synthesis of this compound is a four-stage process. The initial step involves the iodination of the 7-deazapurine ring system. This is followed by the crucial glycosylation step to introduce the ribose sugar moiety. Subsequently, the 6-chloro substituent is converted to an amino group to yield the adenosine (B11128) analog. The final stage involves the deoxygenation of the 2' and 3' hydroxyl groups of the ribose ring to afford the target dideoxy nucleoside.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Chloro-7-iodo-7-deazapurine

This initial stage focuses on the direct iodination of the commercially available 6-chloro-7-deazapurine at the 7-position of the pyrrolo[2,3-d]pyrimidine core.

Reaction Scheme:

Caption: Iodination of 6-chloro-7-deazapurine.

Methodology:

-

To a solution of 6-chloro-7-deazapurine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to yield 6-chloro-7-iodo-7-deazapurine.

| Parameter | Value |

| Starting Material | 6-Chloro-7-deazapurine |

| Reagent | N-Iodosuccinimide (NIS) |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Silica Gel Chromatography |

| Typical Yield | >90% |

Stage 2: Glycosylation to form Protected 7-Iodo-7-deaza-6-chloropurine Ribonucleoside

This stage involves the coupling of the iodinated nucleobase with a protected ribose derivative using the Vorbrüggen glycosylation method.

Reaction Scheme:

The Discovery and Development of 7-Deazaadenosine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaadenosine analogs are a significant class of purine (B94841) nucleoside analogs characterized by the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom.[1][2] This structural modification confers remarkable biological properties, most notably resistance to degradation by enzymes such as adenosine (B11128) deaminase and purine nucleoside phosphorylase.[1] This enhanced metabolic stability increases their intracellular half-life and therapeutic potential.[1][2] The parent compound of this family, Tubercidin (7-deazaadenosine), was first isolated from Streptomyces tubercidicus.[1] Since its discovery, a vast number of analogs have been synthesized and investigated, revealing a broad spectrum of biological activities, including potent anticancer, antiviral, and antiparasitic effects.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanisms of action, and therapeutic applications of 7-deazaadenosine analogs, supplemented with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Synthesis

The journey of 7-deazaadenosine analogs began with the discovery of Tubercidin.[1] The key structural feature—the pyrrolo[2,3-d]pyrimidine core—has since become a privileged scaffold in medicinal chemistry. The synthesis of novel analogs is a crucial aspect of their development, aiming to improve efficacy, selectivity, and pharmacokinetic profiles.

A general synthetic approach often involves the construction of the 7-deazapurine core followed by glycosylation with a protected ribose or deoxyribose derivative. Modifications at the C7 position of the deazaadenine core and at various positions of the sugar moiety have been extensively explored to understand structure-activity relationships (SAR).[3]

Below is a generalized workflow for the synthesis of 7-substituted 7-deazaadenosine analogs.

Mechanisms of Action

7-Deazaadenosine analogs exert their biological effects through diverse and multifaceted mechanisms. Upon cellular uptake, they are typically phosphorylated by cellular kinases to their active mono-, di-, and triphosphate forms, which can then interfere with various cellular processes.[1][4]

Inhibition of Nucleic Acid Synthesis

The triphosphate forms of 7-deazaadenosine analogs act as fraudulent substrates for DNA and RNA polymerases.[5] Their incorporation into growing nucleic acid chains can lead to chain termination, thereby halting replication and transcription.[4] This is a primary mechanism behind their cytotoxic effects on rapidly dividing cancer cells and their inhibitory action on viral replication.[1][5] For example, the 2'-C-methyl substituent on some analogs acts as a functional chain terminator for viral RNA-dependent RNA polymerase (RdRp).[4]

Kinase Inhibition

Many 7-deazaadenosine analogs function as ATP-competitive inhibitors of various protein kinases. By occupying the ATP-binding site, they can block downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. A notable example is the development of analogs as irreversible pan-Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are dysregulated in many cancers.[3]

Modulation of the Innate Immune System

A more recently discovered mechanism for certain 7-deazaadenosine analogs, particularly cyclic dinucleotide (CDN) forms, is the activation of the Stimulator of Interferon Genes (STING) pathway.[1][6] The STING pathway is a key component of the innate immune system that detects cytosolic DNA and CDNs, leading to the production of type I interferons and other cytokines.[6] Synthetic 7-deazaadenosine-containing CDNs have been shown to be potent STING agonists, making them promising candidates for cancer immunotherapy and as vaccine adjuvants.[1]

Therapeutic Applications

The diverse mechanisms of action of 7-deazaadenosine analogs have led to their investigation for a wide range of therapeutic applications.

Anticancer Activity

The ability of these analogs to inhibit nucleic acid synthesis and kinase signaling makes them potent anticancer agents.[1][3] Their efficacy has been demonstrated in various cancer cell lines.

Table 1: Cytotoxic Activity of 7-Deazaadenosine Analogs against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07[1] |

| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1[1] |

| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2[1] |

| 7-benzyl-9-deazaadenosine | B16F10 | Melanoma | 1.5[1] |

| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4[1] |

| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7[1] |

| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3[1] |

| 7-methyl-9-deazaadenosine | B16F10 | Melanoma | 1.5[1] |

Data sourced from a 2025 BenchChem technical guide.

Furthermore, specific analogs have been developed as potent inhibitors of FGFR1-4, showing low nanomolar IC50 values.

Table 2: FGFR Inhibitory Activity of a 7-Deaza-4'-thioadenosine Analog (Compound 19e)

| Target | IC50 (nM) |

|---|---|

| FGFR1 | 0.9[3] |

| FGFR2 | 4[3] |

| FGFR3 | 3[3] |

| FGFR4 | 61[3] |

Data from a study on irreversible pan-FGFR inhibitors.[3]

Antiviral Activity

7-Deazaadenosine analogs have demonstrated broad-spectrum antiviral activity, particularly against RNA viruses.[4] Their primary antiviral mechanism involves the inhibition of viral RNA-dependent RNA polymerase (RdRp).[4] A notable example is 7-deaza-2'-C-methyladenosine, which has shown potent activity against Hepatitis C virus (HCV) and other Flaviviridae family viruses.[4]

Table 3: Antiviral Activity of 7-Deaza-2'-C-methyladenosine

| Virus | Family | EC50 (µM) |

|---|---|---|

| BVDV | Flaviviridae | 0.3 |

| West Nile Virus | Flaviviridae | 0.5 |

| Dengue Virus Type 2 | Flaviviridae | 5.0 |

| Yellow Fever Virus | Flaviviridae | 0.3 |

| Rhinovirus Type 14 | Picornaviridae | 0.03 |

| Poliovirus Type 3 | Picornaviridae | 0.3 |

EC50 values were determined in cytoprotection effect (CPE) assays.[4]

Antiparasitic Activity

The unique metabolic pathways in certain parasites make them susceptible to 7-deazaadenosine analogs. For instance, these compounds have been evaluated as inhibitors of Toxoplasma gondii adenosine kinase, an enzyme crucial for the parasite's purine salvage pathway.[7]

Table 4: Inhibitory Activity of 7-Deaza-6-benzylthioinosine Analogs against T. gondii Adenosine Kinase

| Compound | IC50 (µM) |

|---|---|

| 7-deaza-p-cyano-6-benzylthioinosine | 5.3[7] |

| 7-deaza-p-methoxy-6-benzylthioinosine | 4.6[7] |

Data from a study on structure-activity relationships of T. gondii adenosine kinase ligands.[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of 7-deazaadenosine analogs.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

-

Materials :

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

7-deazaadenosine analog (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure :

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO2.[1]

-

Compound Treatment : Prepare serial dilutions of the 7-deazaadenosine analog in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle-only wells as a negative control.[1]

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition : After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[1]

-

Formazan (B1609692) Formation : Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[1][9]

-

Solubilization : Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading : Mix to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[9]

-

HCV NS5B Polymerase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the RNA synthesis activity of the HCV RNA-dependent RNA polymerase (RdRp).

-

Materials :

-

Purified recombinant HCV NS5B protein

-

RNA template (e.g., poly(rC)/oligo(rG))

-

Reaction buffer (e.g., 20 mM HEPES pH 8.0, 1.5 mM MnCl2, 100 mM ammonium (B1175870) acetate, 1 mM DTT)[5]

-

Radiolabeled nucleotide triphosphate (e.g., [α-33P]GTP) and unlabeled NTPs (ATP, CTP, UTP)

-

7-deazaadenosine analog triphosphate

-

Quench buffer (containing EDTA)

-

Scintillation proximity assay (SPA) beads or filter plates for detection

-

-

Procedure :

-

Reaction Setup : In a 96-well plate, combine the reaction buffer, RNA template, and varying concentrations of the test compound (as a triphosphate).

-

Enzyme Addition : Add the purified NS5B enzyme to initiate the reaction. Include no-enzyme and no-inhibitor controls.[5]

-

Incubation : Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Quenching : Stop the reaction by adding the quench buffer.[5]

-

Detection : Quantify the amount of incorporated radiolabeled NTP. This can be done by capturing the newly synthesized RNA on a filter plate and measuring radioactivity with a scintillation counter, or using an SPA-based method.

-

Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

STING Pathway Activation Assay (Western Blot)

This protocol assesses the activation of the STING pathway by measuring the phosphorylation of key downstream signaling proteins like TBK1 and IRF3.[6]

-

Materials :

-

Cells responsive to STING agonists (e.g., THP-1 monocytes)

-

Cyclic dinucleotide (CDN) analog of 7-deazaadenosine

-

Transfection reagent (for delivering anionic CDNs into the cytosol)[6]

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot apparatus

-

PVDF membrane

-

Primary antibodies: anti-p-STING, anti-p-TBK1, anti-p-IRF3, and a loading control (e.g., anti-β-actin)[6]

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

-

-

Procedure :

-

Cell Treatment : Seed cells and allow them to adhere. The next day, transfect the cells with the CDN analog using a suitable transfection reagent as per the manufacturer's protocol.[6]

-

Incubation : Incubate for a specified time (e.g., 3-6 hours) to allow for STING pathway activation.

-

Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer.[6]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

Western Blot :

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.[6]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]

-

-

Detection : Detect the signal using an ECL substrate and an imaging system. An increase in the phosphorylated forms of STING, TBK1, and IRF3 indicates pathway activation.[6]

-

Conclusion and Future Directions

7-Deazaadenosine analogs represent a versatile and powerful class of compounds with significant therapeutic potential. Their unique chemical structure provides enhanced metabolic stability, a critical feature for drug development. The diverse mechanisms of action, ranging from the fundamental inhibition of nucleic acid synthesis to the nuanced modulation of kinase signaling and innate immunity, have opened up multiple avenues for therapeutic intervention in cancer, viral infections, and parasitic diseases. The structure-activity relationship studies continue to guide the design of next-generation analogs with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel delivery systems for targeted therapy (especially for CDN-based STING agonists), and further elucidating their complex interactions with cellular pathways to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 7-Iodo-2',3'-dideoxy-7-deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic dideoxynucleoside analog of significant interest in medicinal chemistry and drug development. As a member of the 7-deazapurine nucleoside family, it exhibits potential as an antiviral and anticancer agent.[1] Its structural modifications, specifically the absence of the 2' and 3' hydroxyl groups and the substitution of nitrogen with carbon at the 7-position of the purine (B94841) ring, are designed to enhance its stability and bioavailability, making it a valuable tool for inhibiting nucleic acid synthesis in pathological processes.[1] This guide provides a comprehensive overview of the structural characteristics, synthesis, and proposed mechanism of action of this compound, drawing upon data from closely related analogs to build a complete structural profile.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃IN₄O₂ | [2] |

| Molecular Weight | 360.15 g/mol | [1][2] |

| Appearance | White to off-white powder | [2][] |

| Purity | ≥97% (via HPLC) | [2] |

| CAS Number | 114748-70-8 | [1][2] |

Structural Analysis

Predicted Crystallographic Parameters

Based on the crystal structure analysis of analogous compounds like 7-deaza-2'-deoxyguanosine, the following parameters can be anticipated.[4] The 7-deazapurine core is expected to be planar, with the iodo-substituent lying in the plane of the pyrrolo[2,3-d]pyrimidine ring system. The dideoxyribose sugar moiety will likely adopt a specific puckering conformation, and the glycosidic bond will have a defined torsion angle.

| Parameter | Predicted Value/Range | Basis of Prediction |

| Sugar Pucker | S-type (C2'-endo) or N-type (C3'-endo) | Analysis of 7-deaza-2'-deoxynucleoside analogs[5] |

| Glycosidic Torsion Angle (χ) | anti conformation | Common for purine nucleosides[6] |

| Hydrogen Bonding | Intermolecular H-bonds involving the amino group and the sugar hydroxyl | X-ray analysis of related nucleosides[6] |

Predicted ¹H and ¹³C NMR Spectral Data

While specific NMR spectra for this compound are not published, the expected chemical shifts can be estimated based on data from related 7-deazaadenosine derivatives and general principles of NMR spectroscopy. The absence of protons at the 2' and 3' positions of the sugar ring will simplify the ¹H NMR spectrum in that region, resulting in characteristic multiplets for the remaining sugar protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity |

| H-2 | ~8.1 | s |

| H-6 | ~7.5 | s |

| H-1' | ~6.3 | t |

| H-2'α, H-2'β | ~2.2 - 2.5 | m |

| H-3'α, H-3'β | ~2.0 - 2.3 | m |

| H-4' | ~4.0 | m |

| H-5'α, H-5'β | ~3.5 - 3.7 | m |

| NH₂ | ~7.7 | br s |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon | Predicted δ (ppm) |

| C-2 | ~152 |

| C-4 | ~150 |

| C-5 | ~100 |

| C-6 | ~157 |

| C-7 | ~70 (due to iodine) |

| C-8 | ~118 |

| C-1' | ~85 |

| C-2' | ~35 |

| C-3' | ~30 |

| C-4' | ~88 |

| C-5' | ~62 |

Experimental Protocols

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from the established synthesis of the related compound, 7-deaza-7-iodo-2'-deoxyadenosine.[7] The key steps would involve the glycosylation of a protected 7-iodo-7-deazapurine base with a suitable 2,3-dideoxyribose derivative, followed by deprotection.

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Protection of the Base: The starting material, 4-amino-7H-pyrrolo[2,3-d]pyrimidine (7-deazaadenine), is first iodinated at the 7-position using N-iodosuccinimide in DMF. The resulting 4-amino-7-iodo-7H-pyrrolo[2,3-d]pyrimidine can then be protected at the exocyclic amino group, for example, with a benzoyl group, to prevent side reactions during glycosylation.

-

Preparation of the Sugar: A suitable 2,3-dideoxyribose derivative, such as 1-chloro-2,3-dideoxy-5-O-p-toluoyl-D-erythro-pentofuranose, is prepared from a commercially available starting material.

-

Glycosylation: The protected 7-iodo-7-deazapurine is reacted with the chlorinated dideoxy sugar. A common method is the sodium salt glycosylation, where the base is treated with a strong base like sodium hydride to form the sodium salt, which then acts as a nucleophile to displace the chloride from the sugar.

-

Deprotection: The protecting groups on the sugar (e.g., toluoyl) and the base (e.g., benzoyl) are removed. A common method for this is treatment with methanolic ammonia (B1221849) at an elevated temperature.[7]

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel to yield pure this compound.

Mechanism of Action and Signaling Pathway

As a 2',3'-dideoxynucleoside analog, this compound is proposed to act as a chain terminator in viral RNA or DNA synthesis.[8][9] This mechanism is well-established for other dideoxynucleosides used as antiviral drugs.

Signaling Pathway of Viral Polymerase Inhibition

Caption: Proposed mechanism of action for this compound.

Explanation of the Pathway:

-

Cellular Uptake and Activation: this compound (7-Iodo-ddA) enters the host cell.

-

Phosphorylation: Inside the cell, host cellular kinases sequentially phosphorylate the nucleoside analog to its monophosphate, diphosphate, and finally to the active triphosphate form (7-Iodo-ddATP).

-

Inhibition of Viral Polymerase: The active triphosphate analog acts as a competitive inhibitor of the natural substrate (dATP or ATP) for the viral RNA- or DNA-dependent RNA/DNA polymerase.

-

Chain Termination: When the viral polymerase incorporates 7-Iodo-ddATP into the growing nucleic acid chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the cessation of viral replication.[8][9]

Conclusion

While direct experimental structural data for this compound remains elusive in publicly available literature, a robust understanding of its structure and function can be constructed through the analysis of closely related analogs. The information presented in this guide provides a strong foundation for researchers and drug development professionals working with this and similar 7-deazapurine nucleosides. The proposed synthesis and mechanism of action offer a clear path for further investigation into the therapeutic potential of this promising compound. Future work should focus on obtaining explicit crystallographic and NMR data to validate and refine the structural models presented herein.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 7-Deaza-7-iodo-2',3'-dideoxyadenosine - CD BioGlyco [bioglyco.com]

- 4. 7-Deaza-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide to 7-Iodo-2',3'-dideoxy-7-deazaadenosine

CAS Number: 114748-70-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a synthetic dideoxynucleoside analogue. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activities, and potential applications of this compound.

Core Compound Information

This compound is a structurally modified purine (B94841) nucleoside. The key modifications from its parent molecule, adenosine, are the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (a 7-deaza modification), the introduction of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These alterations confer unique chemical and biological properties, making it a valuable tool in molecular biology and a precursor for novel therapeutic agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 114748-70-8 | [1] |

| Molecular Formula | C₁₁H₁₃IN₄O₂ | [1] |

| Molecular Weight | 360.15 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1][2] |

| Purity | ≥97% | [1] |

| Solubility | Soluble in DMSO (125 mg/mL) | [3] |

| Storage Conditions | Store at ≤ -15 °C. In solvent: -80 °C for 6 months; -20 °C for 1 month (protect from light). | [3][4] |

Synonyms:

-

7-Deaza-7-iodo-2',3'-dideoxyadenosine[1]

-

7-I-7-Deaza-ddA[1]

-

((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol[1]

-

2-Furanmethanol, 5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydro-, (2S,5R)-[1]

Mechanism of Action and Biological Activity

The primary mechanism of action of this compound and its phosphorylated derivatives stems from its function as a DNA chain terminator. The absence of the 3'-hydroxyl group on the deoxyribose moiety prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), thus halting DNA polymerase-mediated chain elongation.[5] This property is the cornerstone of the Sanger DNA sequencing method.[5]

The 7-deaza modification enhances the metabolic stability of the nucleoside by making the glycosidic bond resistant to cleavage by purine nucleoside phosphorylase.[6] The iodine atom at the 7-position serves as a versatile chemical handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups to create novel derivatives with tailored biological activities.[6]

While specific antiviral and anticancer data for this compound are not extensively reported in publicly available literature, its structural analogues have shown promise in these areas.[4] The general strategy involves the intracellular conversion of the nucleoside to its triphosphate form, which then competes with natural dNTPs for incorporation into viral or cellular DNA, leading to the inhibition of replication.[4]

Certain 7-deazaadenosine analogues, particularly in their cyclic dinucleotide form, have been identified as potent agonists of the Stimulator of Interferon Genes (STING) pathway.[6] Activation of the STING pathway is a key component of the innate immune response and is a promising strategy for cancer immunotherapy.[6]

Figure 1: DNA chain termination by this compound.

Applications in Research and Development

DNA Sequencing

As a dideoxynucleoside, this compound is a fundamental component in the Sanger chain-termination sequencing method.[3] Its incorporation into a growing DNA strand results in a fragment of a specific length, which, when separated by electrophoresis, allows for the determination of the DNA sequence.[5]

Precursor for Chemical Synthesis

The iodo group at the 7-position makes this compound a valuable intermediate for the synthesis of a wide array of modified nucleosides.[6] Through reactions like the Suzuki-Miyaura coupling, various aryl or other functional groups can be introduced, leading to the development of novel compounds for high-throughput screening in drug discovery programs.[1]

Figure 2: Role as a precursor in chemical synthesis.

Antiviral and Anticancer Research

The potential for this compound and its derivatives to act as antiviral and anticancer agents is an active area of research.[4] By interfering with nucleic acid synthesis, these compounds can inhibit the replication of viruses and the proliferation of cancer cells.[4]

Table 2: Biological Activities of Related 7-Deazaadenosine Analogues

| Compound | Activity | Cell Line/Virus | IC₅₀/EC₅₀ | Source(s) |

| 7-Deaza-2′-C-methyl-adenosine | Antiviral (HCV) | HCV Replicon | Potent Inhibition | [7] |

| 7-Benzyl-9-deazaadenosine | Anticancer | L1210 Leukemia | 0.07 µM | [1] |

| 7-Methyl-9-deazaadenosine | Anticancer | L1210 Leukemia | 0.4 µM | [1] |

| 2-Fluoro-9-deazaadenosine | Anticancer | CCRF-CEM Leukemia | 0.3 µM | [1] |

Note: This table presents data for structurally related compounds to indicate the potential therapeutic areas for derivatives of this compound.

Experimental Protocols

General Protocol for Sanger DNA Sequencing

The following is a generalized protocol for dideoxy chain-termination sequencing. The precise concentrations of this compound triphosphate (ddATP*) and other reagents may require optimization based on the specific DNA polymerase and template being used.

-

Reaction Setup: Prepare four separate reaction mixtures, one for each dideoxynucleotide (ddATP*, ddGTP, ddCTP, ddTTP). Each reaction tube will contain:

-

DNA template

-

Primer

-

DNA polymerase

-

A mixture of all four dNTPs

-

One of the four ddNTPs (in this case, ddATP* derived from this compound)

-

-

Thermal Cycling: Perform thermal cycling to allow for primer annealing and extension. The extension phase will be randomly terminated upon the incorporation of a ddNTP.

-

Electrophoresis: Denature the reaction products and separate them by size using polyacrylamide gel electrophoresis.

-

Detection: Visualize the separated DNA fragments to read the sequence. In modern automated sequencing, each ddNTP is labeled with a different fluorescent dye for detection.

Figure 3: Generalized workflow for Sanger DNA sequencing.

Synthetic Protocol for 7-Substituted Analogues via Suzuki-Miyaura Coupling (General)

This protocol outlines a general procedure for the synthesis of 7-aryl-7-deaza-2',3'-dideoxyadenosine analogues from this compound.

-

Reactants: In a suitable reaction vessel, combine this compound, a boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., TPPTS), and a base (e.g., Cs₂CO₃) in a solvent mixture (e.g., water/acetonitrile).

-

Reaction Conditions: Heat the mixture under an inert atmosphere for a sufficient time to ensure complete reaction.

-

Purification: Upon completion, purify the product using column chromatography to isolate the desired 7-substituted analogue.

Conclusion

This compound is a versatile synthetic nucleoside with significant applications in molecular biology, particularly in DNA sequencing. Its unique chemical structure, featuring a stable C-glycosidic bond and a reactive iodo group, also makes it an important building block for the synthesis of novel therapeutic agents with potential antiviral and anticancer activities. Further research into the biological effects of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cd-genomics.com [cd-genomics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Iodo-2',3'-dideoxy-7-deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Iodo-2',3'-dideoxy-7-deazaadenosine, a synthetically modified nucleoside analog with significant applications in molecular biology and potential therapeutic uses. This document details its chemical properties, synthesis, and key applications, including its role as a chain terminator in DNA sequencing and as a crucial intermediate in the development of novel immunotherapies.

Core Compound Properties

This compound is a purine (B94841) nucleoside analog characterized by the substitution of the nitrogen at the 7-position of the adenine (B156593) base with a carbon atom, the presence of an iodine atom at this new 7-position, and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. These structural modifications confer unique chemical properties and biological activities.

| Property | Value | Reference |

| Molecular Weight | 360.15 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃IN₄O₂ | [1][2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥97% | [3] |

| Storage Conditions | -20°C for short-term, -80°C for long-term | [2] |

Synthesis

A plausible synthetic route would start from 2',3'-dideoxy-7-deazaadenosine. The key transformation is the regioselective iodination at the 7-position of the pyrrolo[2,3-d]pyrimidine core.

Representative Experimental Protocol: Iodination of a 7-Deazaadenosine Analog

This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific synthesis of this compound.

-

Dissolution: Dissolve the starting material, 2',3'-dideoxy-7-deazaadenosine, in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Iodination: Add N-iodosuccinimide (NIS) to the solution. The reaction is typically carried out at room temperature and may require stirring for an extended period (e.g., 24-72 hours) to proceed to completion.[1]

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a reducing agent solution, such as aqueous sodium thiosulfate, to remove any unreacted iodine. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure this compound.

Key Applications and Experimental Methodologies

This compound has two primary and well-documented applications in biomedical research: as a chain-terminating nucleoside in DNA sequencing and as a synthetic precursor for novel immunomodulatory agents.

DNA Sequencing: The Sanger Chain-Termination Method

The absence of a 3'-hydroxyl group on the deoxyribose moiety makes this compound (after conversion to its triphosphate form) a potent chain terminator in DNA synthesis. This property is fundamental to the Sanger sequencing method.[4][5][6][7]

-

Reaction Setup: Four separate sequencing reactions are prepared, each containing the single-stranded DNA template, a primer, DNA polymerase, all four deoxynucleoside triphosphates (dNTPs), and a small amount of one of the four dideoxynucleoside triphosphates (ddNTPs), including the triphosphate of this compound (ddATP analog).

-

Chain Elongation and Termination: The DNA polymerase extends the primer, incorporating dNTPs. When a ddNTP is incorporated, the chain elongation is terminated. This results in a collection of DNA fragments of varying lengths, each ending with a specific ddNTP.

-

Gel Electrophoresis: The fragments from the four reactions are separated by size using polyacrylamide gel electrophoresis.

-

Sequence Determination: The DNA sequence is read by identifying the terminal ddNTP of each fragment, from the shortest to the longest.

Workflow for Sanger DNA sequencing.

Synthesis of STING Receptor Agonists

This compound serves as a key intermediate in the synthesis of novel agonists for the Stimulator of Interferon Genes (STING) receptor. The STING pathway is a critical component of the innate immune system, and its activation has shown promise in cancer immunotherapy. The iodine atom at the 7-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups.

-

Reaction Setup: In a reaction vessel, this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., triphenylphosphine-3,3',3''-trisulfonate), and a base (e.g., Cs₂CO₃) are combined in a solvent mixture, typically water and an organic solvent like acetonitrile.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specific duration, often for a short period (e.g., 30 minutes) to prevent degradation of the nucleoside.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the mixture is cooled, and the product is purified from the reaction mixture.

-

Purification: The desired STING agonist is typically purified using preparative HPLC.

Synthesis of STING agonists.

Potential Therapeutic Applications

While specific in-vivo or clinical data for this compound is limited, its structural features suggest potential as an antiviral and anticancer agent.[8]

Antiviral Activity

As a dideoxynucleoside analog, it has the potential to inhibit viral reverse transcriptases and polymerases. The mechanism of action would be similar to that of other nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and other viral infections.[9][10][11] The triphosphate form of the compound would act as a competitive inhibitor of the natural dATP, and its incorporation into the growing viral DNA chain would lead to termination of replication.

Anticancer Activity

The ability of nucleoside analogs to interfere with DNA synthesis also makes them candidates for anticancer therapy. By inhibiting DNA polymerases, these compounds can selectively target rapidly dividing cancer cells. Further research is needed to evaluate the specific efficacy and selectivity of this compound against various cancer cell lines.

Conclusion

This compound is a valuable synthetic nucleoside with established utility in fundamental molecular biology techniques and significant potential in drug discovery and development. Its role as a chain terminator in DNA sequencing is a classic example of its application, while its use as a precursor for STING agonists highlights its importance in the cutting-edge field of immunotherapy. Further investigation into its direct antiviral and anticancer properties is warranted to fully explore its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 7-Deaza-7-iodo-2',3'-dideoxyadenosine - CD BioGlyco [bioglyco.com]

- 4. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA sequence determination using dideoxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvements in the chain-termination method of DNA sequencing through the use of 7-deaza-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4'-Ethynyl-2-fluoro-2'-deoxyadenosine, MK-8591: a novel HIV-1 reverse transcriptase translocation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Purity and Characterization of 7-Iodo-2',3'-dideoxy-7-deazaadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a synthetic nucleoside analog with significant potential in biomedical research and drug development. As a derivative of adenosine, its structural modifications—the substitution of nitrogen with carbon at the 7-position (7-deaza) and the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar—confer unique chemical and biological properties. This guide provides a comprehensive overview of the purity, characterization, and synthesis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, virology, and oncology.

Physicochemical Properties and Purity

This compound is typically supplied as a white to off-white solid. Its purity is a critical parameter for its use in research and development, and it is most commonly determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers generally guarantee a purity of ≥97% or ≥98%.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃IN₄O₂ | [1][2] |

| Molecular Weight | 360.15 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Purity (by HPLC) | ≥97% to ≥98% | [1][2] |

| CAS Number | 114748-70-8 | [1] |

| Storage Conditions | Store at ≤ -15 °C, protected from light | [1] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, analogous to the synthesis of related 7-deaza-7-iodo-2'-deoxynucleosides. A plausible synthetic route involves the glycosylation of a protected 7-iodo-7-deazapurine base with a suitable 2,3-dideoxyribose derivative, followed by deprotection steps.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Characterization and Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound, confirming its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound. A reverse-phase method is typically employed.

Exemplary HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or a similar modifier).

-

Gradient: A linear gradient from 5% to 95% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 260 nm.

-

Injection Volume: 10-20 µL.

-

Temperature: Ambient or controlled at 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of the molecule. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the stereochemistry.

Exemplary NMR Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).

-

Instrument: 300-500 MHz NMR spectrometer.

-

¹H NMR: Expected signals would include those for the aromatic protons of the deazapurine ring system, the anomeric proton of the dideoxyribose, and the remaining protons of the sugar moiety.

-

¹³C NMR: Expected signals would correspond to the carbon atoms of the heterocyclic base and the dideoxyribose sugar.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.

Exemplary ESI-MS Protocol:

-

Ionization Mode: Positive or negative electrospray ionization.

-

Mass Analyzer: Time-of-flight (TOF) or quadrupole.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

-

Expected Ion: In positive mode, the protonated molecule [M+H]⁺ with an m/z of approximately 361.02 is expected. High-resolution mass spectrometry can confirm the elemental formula.

Caption: General workflow for the characterization of this compound.

Mechanism of Action and Biological Relevance

This compound and related 7-deazaadenosine analogs are known to interfere with nucleic acid metabolism. Their primary mechanisms of action are believed to be:

-

Inhibition of DNA and RNA Synthesis: As a dideoxynucleoside, it lacks the 3'-hydroxyl group necessary for phosphodiester bond formation, acting as a chain terminator for DNA polymerases and reverse transcriptases. This property makes it a candidate for antiviral and anticancer therapies.

-

Modulation of Innate Immunity: Certain 7-deazaadenosine analogs, particularly in their cyclic dinucleotide form, have been shown to be potent agonists of the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway leads to the production of type I interferons and other cytokines, stimulating an innate immune response.

STING Signaling Pathway

Caption: Simplified diagram of the STING signaling pathway activated by cyclic dinucleotides (CDNs).

Conclusion

This compound is a valuable tool for scientific research with promising therapeutic potential. A thorough understanding of its purity, characterization, and synthesis is paramount for its effective and reliable application. The methodologies and data presented in this guide are intended to support researchers in their endeavors to utilize this compound for the advancement of science and medicine.

References

The Antiviral Potential of 7-Deazapurine Nucleosides: A Technical Guide

Introduction

7-Deazapurine nucleosides, structural analogs of natural purine (B94841) nucleosides, have emerged as a promising class of antiviral agents. The substitution of the nitrogen atom at the 7-position with a carbon atom in the purine ring system confers unique biochemical properties, often leading to enhanced therapeutic potential.[1][2] This modification allows for greater structural diversity through substitutions at the C7 position, which can improve interactions with viral enzymes and enhance base-pairing in nucleic acids.[1][2] This guide provides a comprehensive overview of the antiviral activity, mechanism of action, and experimental evaluation of 7-deazapurine nucleosides for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary antiviral mechanism of many 7-deazapurine nucleosides involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[3][4][5] To exert their antiviral effect, these nucleoside analogs must first be anabolized within the host cell to their active triphosphate form.[6][7] This process is typically a three-step phosphorylation cascade mediated by host cell kinases.[7][8][9]

Once converted to the triphosphate metabolite, the 7-deazapurine nucleoside triphosphate acts as a competitive inhibitor of the natural nucleoside triphosphate substrate for the viral RdRp.[5] Incorporation of the analog into the growing viral RNA chain can lead to chain termination, thereby halting viral replication.[3][10] The lack of a 3'-hydroxyl group in some modified nucleosides directly prevents the formation of the next phosphodiester bond. In other cases, the modified purine base, once incorporated, can disrupt the proper conformation of the polymerase active site or the RNA template, leading to premature termination.

Due to the critical and highly conserved nature of the viral polymerase active site, nucleoside inhibitors like 7-deazapurine analogs often exhibit a broad spectrum of antiviral activity and a higher barrier to the development of viral resistance compared to non-nucleoside inhibitors that target allosteric sites.[11]

dot

Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleoside analogs.

Antiviral Activity Spectrum

7-Deazapurine nucleosides have demonstrated a broad spectrum of activity against various RNA viruses. The tables below summarize the in vitro antiviral activity and cytotoxicity of selected compounds from the literature.

Table 1: Anti-HCV Activity of 7-Deazapurine Nucleosides

| Compound | Virus/Replicon | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2'-C-Methyl-7-deazaadenosine | HCV Genotype 1b | Huh-7 | 0.3 | >10 | >100 | >333 | |

| 7-Vinyl-7-deaza-adenosine (β-form) | HCV Replicon | Huh-7 | <10 | 7.6 | >100 | >10 | |

| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-form) | Not Active | Huh-7 | >100 | >100 | >100 | - | [6] |

Table 2: Anti-HIV-1 Activity of 7-Deazapurine Nucleosides

| Compound | Virus Strain | Cell Line | EC50 (µM) | EC90 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2'-Deoxy-2'-fluoro-2'-C-methyl-7-carbomethoxyvinyl-7-deazaadenosine (α-form) | HIV-1 | Various | 0.71 ± 0.25 | 9.5 ± 3.3 | >100 | >140 | [6] |

Table 3: Anti-Dengue Virus (DENV) Activity of 7-Deazapurine Nucleosides

| Compound | DENV Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound 6e | DENV-2 | A549 | 2.081 ± 1.102 | 150.06 ± 11.42 | 72.11 |[12][13] | | Compound 6e | DENV-2 | HepG2 | 2.081 ± 1.102 | 146.47 ± 11.05 | 63.7 |[12][13] |

Table 4: Broad-Spectrum Antiviral Activity of 7-Deazapurine Nucleosides

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 7-Deaza-2'-C-methyladenosine | West Nile Virus (WNV) | Not specified | Nanomolar to low micromolar | Negligible | Not specified | [3][4] |

| 7-Deaza-2'-C-methyladenosine | Zika Virus (ZIKV) | Not specified | 5-15 | Not specified | Not specified | [14] |

| 7-Substituted 7-Deazaadenosine Ribonucleosides | Dengue, Zika, TBEV, West Nile, SARS-CoV-2 | Various | Submicromolar to micromolar | Significant cytotoxicity observed for some compounds | Not specified | [10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the test compounds.

-

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-free control (medium only).

-

Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the percentage of viability against the compound concentration.

-

dot

Caption: Workflow for determining the cytotoxicity (CC50) using the MTT assay.

HCV Replicon Assay

This assay is used to determine the antiviral activity (EC50) of compounds against Hepatitis C Virus replication.

-

Materials:

-

Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)

-

96-well plates

-

Complete cell culture medium containing G418 (for stable cell lines)

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Seed the HCV replicon cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with serial dilutions of the test compounds.

-

Incubate the plate for 72 hours at 37°C.

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

The EC50 value is calculated as the compound concentration that reduces the luciferase signal by 50% compared to the vehicle-treated control.

-

Viral RNA Quantification by RT-qPCR

This method quantifies the amount of viral RNA in infected cells treated with antiviral compounds.

-

Materials:

-

Virus-infected cells treated with test compounds

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

-

Primers specific for the target viral gene and a housekeeping gene (for normalization)

-

Real-time PCR instrument

-

-

Procedure:

-

Infect cells with the virus in the presence of different concentrations of the test compound.

-

After the desired incubation period, harvest the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data to determine the relative quantification of viral RNA, normalized to the housekeeping gene, and calculate the EC50 value.

-

dotdot digraph "Antiviral_Screening_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Start"]; "Compound_Library" [label="Library of 7-Deazapurine\nNucleoside Analogs"]; "Primary_Screening" [label="Primary Screening\n(e.g., HCV Replicon Assay)"]; "Hit_Identification" [label="Hit Identification\n(Active Compounds)"]; "Dose_Response" [label="Dose-Response Assays\n(EC50 Determination)"]; "Cytotoxicity_Assay" [label="Cytotoxicity Assay\n(CC50 Determination)"]; "Selectivity_Index" [label="Calculate Selectivity Index\n(SI = CC50 / EC50)"]; "Mechanism_Studies" [label="Mechanism of Action Studies\n(e.g., Polymerase Assay)"]; "Lead_Optimization" [label="Lead Optimization"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", label="End"];

"Start" -> "Compound_Library"; "Compound_Library" -> "Primary_Screening"; "Primary_Screening" -> "Hit_Identification"; "Hit_Identification" -> "Dose_Response"; "Dose_Response" -> "Selectivity_Index"; "Cytotoxicity_Assay" -> "Selectivity_Index"; "Selectivity_Index" -> "Mechanism_Studies"; "Mechanism_Studies" -> "Lead_Optimization"; "Lead_Optimization" -> "End"; }

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action of interferon and nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. One-Step RT-qPCR for Viral RNA Detection Using Digital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Cytotoxicity Profile of Modified Deazaadenosine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxicity profiles of various modified deazaadenosine compounds. Deazaadenosine analogs, a class of nucleoside analogs where a nitrogen atom in the purine (B94841) ring is replaced by a carbon atom, have garnered significant interest for their potent anticancer and antiviral activities.[1][2] This modification enhances metabolic stability, leading to prolonged intracellular concentrations and increased therapeutic efficacy.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and drug development in this promising area.

Quantitative Cytotoxicity Data

The cytotoxic activity of modified deazaadenosine compounds has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values are summarized below, providing a comparative overview of their potency.

| Compound Class | Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| 1-Deazaadenosine (B84304) Analogs | 1-Deazaadenosine | Cervical Carcinoma | HeLa | - | [3] |

| Human Epidermoid Carcinoma | KB | 0.34 | [3] | ||

| Murine Leukemia | P388 | 1.8 | [3] | ||

| Murine Lymphocytic Leukemia | L1210 | - | [3] | ||

| 7-Deazaadenosine Analogs | 7-benzyl-9-deazaadenosine | Leukemia | L1210 | 0.07 | [1] |

| Leukemia | P388 | 0.1 | [1] | ||

| Lymphoblastic Leukemia | CCRF-CEM | 0.2 | [1] | ||

| Melanoma | B16F10 | 1.5 | [1] | ||

| 7-methyl-9-deazaadenosine | Leukemia | L1210 | 0.4 | [1] | |

| Leukemia | P388 | 0.7 | [1] | ||

| Lymphoblastic Leukemia | CCRF-CEM | 0.3 | [1] | ||

| Melanoma | B16F10 | - | [1] | ||

| 7-(2-Thienyl)-7-deazaadenosine (AB61) | Various Cancer Cell Lines | - | Nanomolar range | [4] | |

| Naturally Occurring Deazaadenosines | Tubercidin (7-deazaadenosine) | - | Vero | CC50 = 14.23 | [5] |

| - | LLC-PK1 | CC50 = 14.32 | [5] | ||

| Toyocamycin | - | - | - | [6][7] | |

| Sangivamycin | Multiple Myeloma | - | < 0.25 | [8] | |

| 9-Deazaadenosine Analogs | 9-Deazaadenosine | Human Solid Tumors | Various | 0.011 - 0.085 | [9] |

Mechanisms of Cytotoxicity

Modified deazaadenosine compounds exert their cytotoxic effects through a variety of mechanisms, primarily by interfering with fundamental cellular processes. Upon cellular uptake, these analogs are phosphorylated to their active mono-, di-, and triphosphate forms, which can then act as metabolic inhibitors.[2][10]

Inhibition of Nucleic Acid and Protein Synthesis: A primary mechanism of action is the disruption of DNA and RNA synthesis. The triphosphate derivatives of these analogs can be incorporated into growing nucleic acid chains by polymerases, leading to chain termination and inhibition of replication and transcription.[1][2][10] This ultimately induces apoptosis in rapidly dividing cancer cells.[1] Some analogs, like 7-(2-Thienyl)-7-deazaadenosine (AB61), are incorporated into both DNA and RNA.[4] Furthermore, by affecting RNA processing and function, these compounds can indirectly inhibit protein synthesis.[2]

Induction of Apoptosis: Many deazaadenosine analogs are potent inducers of apoptosis. For instance, 3-Deazaadenosine (B1664127) (DZA) has been shown to induce the intrinsic apoptotic pathway in human leukemia cells.[11] This process involves the translocation of BAX from the cytosol to the mitochondria, leading to the release of cytochrome c, which in turn activates caspase-dependent pathways.[11][12] DZA-induced apoptosis is mediated by caspase-3-like activity.[13] Deoxyadenosine analogs can also directly affect mitochondria to induce programmed cell death.[14]

Modulation of Signaling Pathways: Modified deazaadenosines can interfere with crucial cellular signaling pathways. Tubercidin has been observed to downregulate the Ras/BRaf/MEK/ERK signaling pathway, which is vital for cancer cell proliferation and survival.[10] Additionally, certain 7-deazaadenosine analogs, particularly in their cyclic dinucleotide form, can activate the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system, making them promising candidates for cancer immunotherapy.[1] Toyocamycin has been identified as a potent inhibitor of ER stress-induced XBP1 mRNA splicing, a critical pathway for the survival of multiple myeloma cells.[6][7]

Kinase Inhibition: Tubercidin and its phosphorylated forms can inhibit various kinases that utilize ATP, thereby disrupting cellular signaling.[2] Sangivamycin and its analogs have been shown to inhibit protein kinase C (PKC) and cyclin-dependent kinase 9 (CDK9), leading to the transcriptional repression of oncogenes.[15][16][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cytotoxic profiles of these compounds. Below are protocols for key experiments cited in the literature.

Cytotoxicity and Cell Viability Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1]

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Modified deazaadenosine compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

CellTiter-Glo® Luminescent Cell Viability Assay [15]

This assay quantifies ATP, an indicator of metabolically active cells.

-

Materials:

-

96-well opaque-walled plates

-

Cell lines of interest

-

Cell culture medium

-

Test compound

-

CellTiter-Glo® Reagent

-

Luminometer

-

-

Procedure:

-

Seed cells in 96-well plates and incubate.

-

Treat cells with the test compound for the desired time (e.g., 48, 72, or 96 hours).

-

Equilibrate the plate and its contents to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix contents on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Apoptosis Assays

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with the deazaadenosine compound.

-

Wash cells with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the cells by flow cytometry within one hour.

-

Caspase Activity Assay [13]

This assay measures the activity of caspases, key mediators of apoptosis.

-

Materials:

-

Cell lysates from treated and untreated cells

-

Caspase-specific substrate conjugated to a colorimetric or fluorometric reporter

-

Microplate reader

-

-

Procedure:

-

Lyse cells to release intracellular contents.

-

Add the cell lysate to a microplate well.

-

Add the caspase substrate to initiate the reaction.

-

Incubate at 37°C.

-

Measure the absorbance or fluorescence to quantify caspase activity.

-

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows involved in the cytotoxic activity of modified deazaadenosine compounds.

Caption: Workflow for assessing compound cytotoxicity.

Caption: DZA-induced intrinsic apoptosis signaling.

Caption: Tubercidin's inhibitory effect on a key cancer pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Improved synthesis and antitumor activity of 1-deazaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Drug repurposing screens identify Tubercidin as a potent antiviral agent against porcine nidovirus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inis.iaea.org [inis.iaea.org]

- 7. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing (Journal Article) | ETDEWEB [osti.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 9-Deazaadenosine--a new potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Induction of the Intrinsic Apoptotic Pathway by 3-Deazaadenosine Is Mediated by BAX Activation in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sangivamycin is highly effective against SARS-CoV-2 in vitro and has favorable drug properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sangivamycin-like molecule 6 exhibits potent anti-multiple myeloma activity through inhibition of cyclin-dependent kinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ARC (NSC 188491) has identical activity to Sangivamycin (NSC 65346) including inhibition of both P-TEFb and PKC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Use of 7-Iodo-2',3'-dideoxy-7-deazaadenosine in DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Iodo-2',3'-dideoxy-7-deazaadenosine is a modified dideoxynucleoside analog that serves as a valuable tool in molecular biology and drug development.[1] As a chain-terminating nucleotide, its primary application is in DNA sequencing and as a probe for studying DNA-protein interactions. The 7-deaza modification, which replaces the nitrogen at position 7 of the purine (B94841) ring with a carbon atom, helps to reduce secondary structures in GC-rich DNA sequences, thereby improving the accuracy and readability of sequencing data.[2][3] The addition of an iodine atom at the 7-position provides a site for further chemical modification and can also influence the biochemical properties of the nucleoside. These characteristics make this compound a subject of interest in antiviral and anticancer research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃IN₄O₂ |

| Molecular Weight | 360.15 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥97% |

| Solubility | Soluble in DMSO and DMF |

| Storage | Store at -20°C, protect from light |

Applications

The unique structure of this compound lends itself to several key applications in research and development:

-

DNA Sequencing: As a chain terminator, the triphosphate form (7-Iodo-7-deaza-ddATP) is used in Sanger sequencing to generate a ladder of DNA fragments for sequence determination. The 7-deaza modification is particularly useful for sequencing through GC-rich regions that are prone to forming secondary structures, which can cause premature termination by DNA polymerase.[2][3]

-

Antiviral Research: Nucleoside and nucleotide analogs are a cornerstone of antiviral therapy. Modified dideoxynucleosides can act as chain terminators of viral DNA synthesis, a mechanism employed by many antiretroviral drugs. The antiviral potential of 7-deazaadenosine analogs has been explored, and this compound represents a candidate for such studies.[4]

-

Drug Development and Medicinal Chemistry: The iodine atom at the 7-position serves as a versatile handle for post-synthetic modifications via cross-coupling reactions. This allows for the attachment of various functional groups, such as fluorophores or affinity tags, enabling the development of probes for biochemical assays or the synthesis of novel drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound 5'-triphosphate (7-Iodo-7-deaza-ddATP)

The synthesis of the 5'-triphosphate derivative is a prerequisite for its use in enzymatic DNA synthesis. A general protocol for the triphosphorylation of a nucleoside analog is provided below.

Materials:

-

This compound

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene)

-

Metaphosphoric acid

-

Trimethyl phosphate (B84403) (anhydrous)

-

Tributylamine

-

Triethylammonium bicarbonate (TEAB) buffer

-

Anion exchange chromatography column (e.g., DEAE-Sephadex)

-

HPLC system for purification and analysis

Procedure:

-

Phosphorylation: Dissolve this compound and proton sponge in anhydrous trimethyl phosphate.

-

Cool the mixture in an ice bath and add freshly prepared phosphorylating agent (e.g., phosphorus oxychloride).

-

Stir the reaction at 0°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Pyrophosphate Addition: In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in anhydrous DMF.

-

Add the pyrophosphate solution to the reaction mixture and stir for an additional 1-2 hours at room temperature.

-

Quenching and Purification: Quench the reaction by adding TEAB buffer.

-

Purify the crude product by anion exchange chromatography using a linear gradient of TEAB buffer.

-

Collect the fractions containing the triphosphate product, pool them, and lyophilize.

-

Further purify the product by preparative HPLC to achieve high purity.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ³¹P NMR, mass spectrometry, and analytical HPLC.

Protocol 2: DNA Sequencing using 7-Iodo-7-deaza-ddATP (Sanger Method)

This protocol outlines the use of 7-Iodo-7-deaza-ddATP as a chain terminator in a standard Sanger sequencing reaction.

Materials:

-

Purified DNA template

-

Sequencing primer

-

DNA polymerase suitable for sequencing (e.g., Taq polymerase or a genetically modified version)

-

Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)

-

This compound 5'-triphosphate (7-Iodo-7-deaza-ddATP)

-

Other dideoxynucleotides (ddCTP, ddGTP, ddTTP)

-

Sequencing buffer

-

Automated DNA sequencer or reagents for manual sequencing gel analysis

Procedure:

-

Reaction Setup: Prepare four separate sequencing reactions, one for each dideoxynucleotide (A, C, G, T). For the 'A' termination reaction, use 7-Iodo-7-deaza-ddATP.

-

In each reaction tube, combine the DNA template, sequencing primer, sequencing buffer, and DNA polymerase.

-

Add the deoxynucleotide mix to each tube.

-

Add the respective dideoxynucleotide terminator to each tube. The ratio of dNTPs to ddNTPs is critical and may require optimization, but a common starting point is a 100:1 molar ratio.

-

Thermal Cycling: Perform thermal cycling to denature the DNA template and allow for primer annealing and extension. A typical cycle would be:

-

Initial denaturation: 96°C for 1 minute

-

25-35 cycles of:

-

Denaturation: 96°C for 10 seconds

-